An In-depth Technical Guide to the Physicochemical Properties of Succinylcholine Chloride Dihydrate
An In-depth Technical Guide to the Physicochemical Properties of Succinylcholine Chloride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Succinylcholine chloride, also known as suxamethonium chloride, is a depolarizing neuromuscular blocking agent widely employed in clinical settings to induce short-term muscle paralysis.[1][2] Its rapid onset and short duration of action make it an indispensable tool for procedures such as endotracheal intubation and electroconvulsive therapy.[1] The dihydrate form of succinylcholine chloride is of particular interest in pharmaceutical development due to its influence on stability and formulation characteristics.[3] This technical guide provides a comprehensive exploration of the core physicochemical properties of succinylcholine chloride dihydrate, offering insights into its structural attributes, thermal behavior, solubility, stability, and hygroscopicity. Furthermore, it details the analytical methodologies crucial for its characterization, ensuring scientific integrity and providing a robust framework for research and development.
Chemical and Physical Identity
Succinylcholine chloride is structurally composed of two acetylcholine molecules linked together through their acetate groups.[1] It is chemically designated as 2,2′-[(1,4-dioxo-1,4-butanediyl)bis(oxy)]bis[N,N,N-trimethylethanaminium] dichloride.[4] The dihydrate form incorporates two molecules of water into its crystalline structure.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₃₀Cl₂N₂O₄·2H₂O | [3] |
| Molecular Weight | 397.34 g/mol | [3] |
| CAS Number | 6101-15-1 | [3] |
| Appearance | White to off-white crystalline powder | [3][5] |
Crystalline Structure and Thermal Analysis
The solid-state properties of succinylcholine chloride dihydrate are critical for its handling, formulation, and stability. These properties are primarily investigated through X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
X-ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for characterizing the crystalline structure of a pharmaceutical solid. The diffraction pattern is a unique fingerprint of a specific crystalline form. For succinylcholine chloride dihydrate, the characteristic XRPD peaks have been reported at the following 2-theta (2θ) diffraction angles:
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10.69°, 11.65°, 13.68°, 14.50°, 15.65°, 17.18°, 18.18°, 18.87°, 19.21°, 19.89°, 21.57°, 21.86°, 23.31°, 23.52°, 24.93°, 26.02°, 26.25°, 26.51°, 26.84°, 27.48°, 27.67°, 27.99°, 28.19°, 28.44°, 29.12°, 30.16°, 30.76°, 31.05°, 31.35°, 31.80°, 32.72°, 33.05°, 33.58°, 34.12°, 34.71°, 35.25°, 35.61°, 36.10°, 36.42°, 36.83°, 37.68°, 38.07°, 38.25°, 38.26°, 38.72°, 39.16°, and 39.29° (±0.2° 2θ).[3]
Experimental Protocol: X-ray Powder Diffraction (XRPD) Analysis
Objective: To obtain the characteristic XRPD pattern of succinylcholine chloride dihydrate for identification and phase purity assessment.
Methodology:
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Sample Preparation: Gently grind a small amount of the succinylcholine chloride dihydrate sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.
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Sample Mounting: Pack the powdered sample into a standard XRPD sample holder, ensuring a flat and level surface.
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Instrument Setup:
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X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
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Scan Range: 3° to 40° 2θ.
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Step Size: 0.02° 2θ.
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Scan Speed/Time per Step: A suitable scan speed to obtain a good signal-to-noise ratio (e.g., 1°/minute).
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Data Acquisition: Run the XRPD scan and collect the diffraction data.
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Data Analysis: Process the raw data to identify the peak positions (in °2θ) and their relative intensities. Compare the obtained pattern with a reference standard or literature data.
Thermal Analysis: DSC and TGA
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide crucial information about the thermal behavior of a substance, including melting, dehydration, and decomposition.
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Differential Scanning Calorimetry (DSC): A DSC thermogram of succinylcholine chloride dihydrate exhibits an endothermic peak at approximately 159.24°C, which corresponds to its melting point.[3] The melting point for the dihydrate is also reported in the range of 162-172°C.[3] The anhydrous form has a higher melting point of around 190°C.[1]
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Thermogravimetric Analysis (TGA): A TGA curve for succinylcholine chloride dihydrate would be expected to show a weight loss corresponding to the two molecules of water of hydration upon heating. The theoretical water content is approximately 9.06%. This dehydration event would likely occur before the melting of the anhydrous form.
Experimental Protocol: Thermal Analysis (DSC & TGA)
Objective: To determine the melting point and dehydration profile of succinylcholine chloride dihydrate.
Methodology:
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Sample Preparation: Accurately weigh 2-5 mg of the succinylcholine chloride dihydrate sample into an appropriate aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
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Instrument Setup (DSC):
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Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min).
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Atmosphere: Purge with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
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Instrument Setup (TGA):
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Temperature Program: Heat the sample from ambient temperature to a temperature where complete decomposition is expected (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).
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Atmosphere: Purge with an inert gas, such as nitrogen, at a constant flow rate.
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Data Acquisition and Analysis: Record the heat flow as a function of temperature (DSC) and the weight loss as a function of temperature (TGA). Determine the onset and peak temperatures of thermal events from the DSC curve and the percentage weight loss from the TGA curve.
Caption: Workflow for Thermal Analysis of Succinylcholine Chloride Dihydrate.
Solubility Profile
The solubility of succinylcholine chloride dihydrate is a critical parameter for the development of parenteral formulations.
| Solvent | Solubility | Reference(s) |
| Water | Freely soluble (1 g in approximately 1 mL) | [1][4] |
| Ethanol (95%) | Slightly soluble (0.42 g in 100 mL) | [4] |
| Ether | Practically insoluble | [1][4] |
| Chloroform | Slightly soluble | [1] |
| Benzene | Sparingly soluble | [4] |
The high aqueous solubility is attributed to the presence of two quaternary ammonium groups, which makes the molecule highly polar and readily ionizable in water.[4]
Stability Characteristics
The stability of succinylcholine chloride is a major consideration in its formulation and storage, as it is susceptible to hydrolysis.
Hydrolytic Degradation
The ester linkages in the succinylcholine molecule are prone to hydrolysis, which is the primary degradation pathway.[4] This hydrolysis is catalyzed by both hydrogen and hydroxyl ions. The degradation occurs in a stepwise manner:
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First Hydrolysis: Succinylcholine hydrolyzes to form succinylmonocholine and choline. Succinylmonocholine is considered to be a much less active metabolite.[4]
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Second Hydrolysis: Succinylmonocholine is then more slowly hydrolyzed to succinic acid and choline.[4]
The formation of succinic acid during degradation lowers the pH of the solution, which in turn can accelerate the rate of hydrolysis.[4][6] Therefore, aqueous solutions of succinylcholine chloride are most stable at an acidic pH, typically between 3.0 and 4.5.[4]
Caption: Hydrolytic Degradation Pathway of Succinylcholine.
Temperature and Light Sensitivity
The rate of hydrolysis is significantly influenced by temperature. Injectable formulations of succinylcholine chloride are typically stored at refrigerated temperatures (2°C to 8°C) to minimize degradation.[4] At room temperature, the stability is limited, with commercial injections being stable for 14 days.[4] The molecule is also sensitive to light, and protection from light is recommended during storage.[5]
Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways and for the development of stability-indicating analytical methods. These studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation profile of succinylcholine chloride under various stress conditions.
Methodology:
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Acid Hydrolysis: Treat a solution of succinylcholine chloride with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.
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Base Hydrolysis: Treat a solution of succinylcholine chloride with a base (e.g., 0.1 N NaOH) at room temperature for a specified period. Neutralize the solution before analysis.
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Oxidative Degradation: Treat a solution of succinylcholine chloride with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
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Thermal Degradation: Expose a solid sample or a solution of succinylcholine chloride to dry heat (e.g., 80°C).
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Photolytic Degradation: Expose a solution of succinylcholine chloride to UV light (e.g., 254 nm) and/or visible light.
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Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to identify and quantify the degradation products.
Hygroscopicity
Succinylcholine chloride dihydrate is described as a hygroscopic substance, meaning it has a tendency to absorb moisture from the atmosphere.[5] This property is significant as the absorption of water can affect the physical and chemical stability of the solid drug substance, potentially leading to deliquescence and accelerated degradation.
A quantitative assessment of hygroscopicity is best performed using Dynamic Vapor Sorption (DVS). A DVS experiment would measure the change in mass of the sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature. The resulting sorption-desorption isotherm would reveal the extent and reversibility of water uptake.
Analytical Methodologies
Robust analytical methods are paramount for the quality control of succinylcholine chloride dihydrate, including its identification, purity assessment, and assay.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the assay and determination of related substances of succinylcholine chloride. The United States Pharmacopeia (USP) provides a detailed method for its analysis.
Experimental Protocol: HPLC Assay and Purity (Based on USP)
Objective: To determine the purity and assay of succinylcholine chloride dihydrate.
Instrumentation: A liquid chromatograph equipped with a UV detector and a suitable column.
Chromatographic Conditions:
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Mobile Phase: A filtered and degassed mixture of a buffer solution (3.85 g/L of 1-pentanesulfonic acid, 2.9 g/L of sodium chloride, and 1% (v/v) of 1 N sulfuric acid in water) and acetonitrile (95:5).
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Column: 4.6-mm × 25-cm; 5-µm packing L1.
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Flow Rate: Approximately 1 mL/minute.
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Detection Wavelength: 214 nm.
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Column Temperature: Ambient.
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Injection Volume: Approximately 50 µL.
System Suitability:
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Resolution: The resolution between citric acid and succinic acid in a system suitability solution should be not less than 2.9.
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Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 3.0%.
Procedure:
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Standard Solution Preparation: Prepare a standard solution of USP Succinylmonocholine Chloride RS in the mobile phase at a known concentration of about 0.05 mg/mL.
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Test Solution Preparation: Prepare a test solution of the succinylcholine chloride sample in the mobile phase at a concentration of about 10 mg/mL.
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Chromatography: Separately inject equal volumes of the standard and test solutions into the chromatograph, record the chromatograms, and measure the peak responses.
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Calculation: Calculate the percentage of impurities and the assay of succinylcholine chloride based on the peak areas and the concentrations of the standard and test solutions.
